

4-(2-Aminoethyl)tetrahydropyran physical properties

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

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An In-depth Technical Guide to the Physical Properties of **4-(2-Aminoethyl)tetrahydropyran**

Authored by: A Senior Application Scientist

Abstract

4-(2-Aminoethyl)tetrahydropyran, also known by its synonym 2-(tetrahydropyran-4-yl)ethylamine, is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring and a primary aminoethyl side chain.^[1] This unique combination of a cyclic ether and an amine functional group imparts a set of physical and chemical properties that make it a valuable building block in medicinal chemistry and material science.^[1] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is used in the formulation of specialty polymers to enhance flexibility and durability.^{[1][2]} This guide provides a comprehensive overview of the core physical properties of **4-(2-Aminoethyl)tetrahydropyran**, offering researchers, scientists, and drug development professionals a detailed reference for its characterization, handling, and application.

Molecular Identity and Structure

The foundational step in understanding the physical properties of any chemical compound is to establish its precise molecular identity. The structure of **4-(2-Aminoethyl)tetrahydropyran**, consisting of an oxane (tetrahydropyran) ring substituted at the 4-position with an aminoethyl group, is fundamental to its behavior.^[3]

Caption: Molecular Structure of **4-(2-Aminoethyl)tetrahydropyran**.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 65412-03-5 | [1][4] |
| Molecular Formula | C ₇ H ₁₅ NO | [1][4] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yl)ethanamine | |
| Synonyms | 2-(Tetrahydropyran-4-yl)ethylamine, 4-AETP | [1][3] |
| InChI Key | BZMADPOGYCRPAI-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD02179433 |[1] |

Core Physical Properties

The physical properties of **4-(2-Aminoethyl)tetrahydropyran** are dictated by its molecular structure. The presence of both a hydrogen-bond-accepting ether oxygen and a hydrogen-bond-donating primary amine group influences its boiling point, solubility, and other key characteristics. These properties are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |
|---------------|--------------------------------------|------------|-----------|
| Physical Form | Colorless to light yellow liquid/oil | Ambient | [1][5] |
| Boiling Point | 88-89 °C | at 13 mmHg | [4][5] |
| Density | 0.931 ± 0.06 g/cm ³ | Predicted | [5][6] |
| Flash Point | 74.2 ± 13.1 °C | | |
| pKa | 10.34 ± 0.10 | Predicted | [5][6] |

| Solubility | Moderate aqueous solubility (LogS = -0.43); Soluble in Chloroform (Slightly), Methanol (Slightly) | [3][5] |

In-Depth Analysis of Physical Characteristics

Boiling Point

The boiling point of 88-89 °C at a reduced pressure of 13 mmHg is indicative of a molecule with significant intermolecular forces.[4][5] The primary amine allows for hydrogen bonding, which elevates the boiling point above that of a non-polar compound of similar molecular weight.

Causality in Experimental Choice: Direct distillation at atmospheric pressure would require a significantly higher temperature, potentially leading to thermal decomposition or oxidation of the amine group. Therefore, vacuum distillation is the standard and necessary method for purifying this compound. The reduced pressure lowers the boiling point to a safer and more stable temperature range.

Solubility Profile

The molecule's amphiphilic nature, with a polar aminoethyl group and a moderately non-polar tetrahydropyran ring, results in a nuanced solubility profile. It exhibits moderate solubility in water, a consequence of the amine and ether groups forming hydrogen bonds with water molecules.[3] Its solubility in organic solvents like methanol and chloroform is also noted, which is critical for its use in organic synthesis.[5] The predicted LogP (partition coefficient) of 0.2 suggests a relatively balanced distribution between aqueous and organic phases, a property often sought in drug development for bioavailability.[4]

Basicity (pKa)

The predicted pKa of 10.34 is characteristic of a primary alkyl amine.^{[5][6]} This basicity is a key feature, allowing the compound to act as a nucleophile or a base in chemical reactions. In a biological context, this pKa value means the amine group will be predominantly protonated at physiological pH (~7.4), which can be crucial for receptor binding and solubility in bodily fluids.

Spectroscopic Characterization

While specific spectra are proprietary, a theoretical analysis based on the structure provides a reliable guide for researchers verifying the compound's identity.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex. The two protons on the carbon adjacent to the nitrogen (α -CH₂) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the amine. The protons on the tetrahydropyran ring would produce a series of overlapping multiplets in the aliphatic region. The protons adjacent to the ring oxygen (O-CH₂) would be the most deshielded of the ring protons. The two amine protons (-NH₂) would typically appear as a broad singlet.
- **¹³C NMR Spectroscopy:** The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule (C₇H₁₅NO). The carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.
- **Infrared (IR) Spectroscopy:** Key vibrational modes will confirm the functional groups. A characteristic N-H stretch for the primary amine will appear as a doublet in the 3300-3400 cm⁻¹ region. A C-N stretch will be visible in the 1020-1250 cm⁻¹ range. The prominent C-O-C stretch of the ether in the tetrahydropyran ring will be observed as a strong band around 1080-1150 cm⁻¹.
- **Mass Spectrometry (MS):** In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the aminoethyl side chain or cleavage of the tetrahydropyran ring.

Experimental Protocols for Property Determination

Protocol: Determination of Boiling Point under Reduced Pressure

This protocol ensures an accurate boiling point measurement while preventing thermal degradation. A self-validating system includes calibration of the thermometer and pressure gauge.



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Caption: Workflow for Vacuum Distillation Boiling Point Measurement.

Methodology:

- **Apparatus Assembly:** Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.
- **System Seal:** Ensure all glass joints are properly sealed with vacuum grease to maintain a stable low pressure.
- **Vacuum Connection:** Connect the apparatus to a vacuum pump through a cold trap and a calibrated manometer to accurately measure the pressure.
- **Sample Preparation:** Place the **4-(2-Aminoethyl)tetrahydropyran** sample and a few boiling chips or a magnetic stir bar into the distillation flask.
- **Pressure Reduction:** Turn on the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 13 mmHg).
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Observation:** Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

- **Data Recording:** Record the temperature at which the liquid is boiling and the condensate is consistently dripping into the receiver. This temperature is the boiling point at the recorded pressure.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

- **Hazard Classification:** It is classified as a skin and eye irritant and may cause respiratory irritation.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Some sources also include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often refrigerated at 2-8°C.[1][5] Keep away from strong oxidizing agents and acids.[8][9]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water.[8]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8]
 - **Inhalation:** Move the person to fresh air.[7][8]

Conclusion

4-(2-Aminoethyl)tetrahydropyran is a bifunctional organic compound with a well-defined set of physical properties that underpin its utility in research and development. Its liquid state, moderate boiling point under vacuum, and specific solubility profile make it a manageable and versatile synthetic intermediate. A thorough understanding of its physical characteristics, guided by the data and protocols presented herein, is critical for its safe handling, effective

application, and the successful development of novel molecules in the pharmaceutical and material science industries.

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